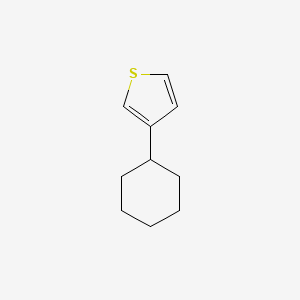

3-Cyclohexylthiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

3-cyclohexylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14S/c1-2-4-9(5-3-1)10-6-7-11-8-10/h6-9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGHYZEFIPLFAOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

120659-35-0 | |

| Record name | Thiophene, 3-cyclohexyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120659-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30364026 | |

| Record name | 3-cyclohexylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120659-34-9 | |

| Record name | 3-cyclohexylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Cyclohexylthiophene

Monomer Synthesis Strategies for 3-Cyclohexylthiophene

The introduction of a cyclohexyl group at the 3-position of the thiophene (B33073) ring can be accomplished through several synthetic pathways. The choice of method often depends on factors such as desired yield, purity, scalability, and available starting materials. Key strategies include direct alkylation of the thiophene ring and modern cross-coupling reactions involving pre-functionalized thiophenes.

The Friedel-Crafts reaction is a classic method for forming carbon-carbon bonds by attaching substituents to an aromatic ring via electrophilic aromatic substitution. nih.gov In principle, this compound can be synthesized by reacting thiophene with a cyclohexylating agent, such as cyclohexene or a cyclohexyl halide, in the presence of a catalyst.

However, the direct Friedel-Crafts alkylation of thiophene presents significant challenges. The thiophene ring is highly reactive and susceptible to degradation under the conditions of strong Lewis acid catalysts like aluminum chloride (AlCl₃), which are traditionally used in these reactions. Such catalysts often lead to undesirable side reactions, including polymerization and resinification of the thiophene, resulting in low yields of the desired alkylated product. stackexchange.com

To circumvent these issues, milder catalysts are necessary. While specific examples for the direct cyclohexylation of thiophene are not extensively documented, related Friedel-Crafts reactions on thiophenes have shown success with catalysts such as HZSM-5 zeolites or other solid-acid catalysts that can promote the reaction under more controlled conditions, thereby minimizing degradation. tsijournals.com The regioselectivity of the reaction is another critical factor; Friedel-Crafts reactions on unsubstituted thiophene typically favor substitution at the more nucleophilic 2-position over the 3-position due to the greater stabilization of the cationic intermediate. stackexchange.com Therefore, achieving high selectivity for the 3-cyclohexyl isomer via this route is inherently difficult without the use of directing groups.

Modern synthetic organic chemistry offers more precise and higher-yielding alternatives to Friedel-Crafts alkylation for the synthesis of 3-substituted thiophenes. Advanced cross-coupling reactions, which involve the use of transition metal catalysts, are the preferred methods for creating this compound. These reactions typically start with a 3-halothiophene (e.g., 3-bromothiophene) and couple it with a cyclohexyl-containing organometallic reagent.

Kumada Coupling: This reaction is a highly effective method for forming C-C bonds between an organic halide and a Grignard reagent, catalyzed by nickel or palladium complexes. organic-chemistry.org The synthesis of this compound can be efficiently achieved by coupling 3-bromothiophene with cyclohexylmagnesium bromide. acgpubs.orgacgpubs.org This method is widely used for preparing 3-alkylthiophenes, which are precursors to regioregular poly(3-alkylthiophene)s. researchgate.netresearchgate.net

Suzuki Coupling: The Suzuki reaction couples an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. nih.govyoutube.com For the synthesis of this compound, this would involve the reaction of 3-bromothiophene with cyclohexylboronic acid or one of its esters. mdpi.com The Suzuki reaction is known for its tolerance of a wide variety of functional groups and its use of generally less toxic and more stable organoboron reagents. nih.gov

Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide, catalyzed by palladium. While effective, the toxicity and difficulty in removing organotin byproducts have made it a less favored option in some applications compared to Suzuki or Kumada couplings.

These cross-coupling methods provide excellent regioselectivity, as the cyclohexyl group is introduced specifically at the position of the halogen atom on the thiophene ring.

The success of synthesizing this compound with high yield and purity is critically dependent on the optimization of reaction conditions and the careful selection of catalysts.

For Kumada cross-coupling , nickel and palladium catalysts are commonly employed. Complexes with phosphine ligands, such as [1,3-bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂), are particularly effective. rsc.org Research on the coupling of bromothiophenes with cyclohexylmagnesium bromide has demonstrated that iron, nickel, and palladium catalysts can all efficiently promote the reaction under mild conditions, such as stirring at room temperature. acgpubs.orgacgpubs.org The use of additives like lithium chloride (LiCl) can enhance the efficiency of the Grignard reagent. acgpubs.orgresearchgate.net Optimized conditions using a PdCl₂(dppp) catalyst have been shown to produce yields as high as 98% within one hour at room temperature. researchgate.net

For Suzuki cross-coupling , the choice of catalyst, base, and solvent is crucial. Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are frequently used. nih.govmdpi.com The reaction typically requires a base, like potassium phosphate (K₃PO₄), and is often performed in a solvent mixture such as 1,4-dioxane and water at elevated temperatures (e.g., 90 °C) to achieve good yields. nih.gov

The table below summarizes typical conditions for these advanced coupling methods.

| Coupling Reaction | Thiophene Substrate | Cyclohexyl Reagent | Catalyst Example | Typical Conditions | Reported Yield |

|---|---|---|---|---|---|

| Kumada Coupling | 3-Bromothiophene | Cyclohexylmagnesium bromide | Ni(dppp)Cl₂, PdCl₂(dppp) | THF, Room Temperature, 1 hr | Up to 98% researchgate.net |

| Suzuki Coupling | 3-Bromothiophene | Cyclohexylboronic acid | Pd(PPh₃)₄ | 1,4-Dioxane/H₂O, K₃PO₄, 90 °C | Moderate to Good nih.govmdpi.com |

The transition from laboratory-scale synthesis to industrial production introduces considerations related to cost, safety, efficiency, and environmental impact. For the production of this compound, particularly as a monomer for materials like poly(3-alkylthiophene)s, cross-coupling reactions are generally more suitable for large-scale synthesis than Friedel-Crafts alkylation. researchgate.netmagtech.com.cn

Kumada Coupling is a robust and economical choice. The Grignard metathesis (GRIM) polymerization, a variant of Kumada coupling, is a well-established method for the industrial-level production of poly(3-alkylthiophene)s due to its rapid, high-yielding nature. researchgate.net This indicates that the underlying monomer synthesis via Kumada coupling is also scalable.

Suzuki Coupling offers significant advantages in an industrial context. Organoboron reagents are generally more stable and less toxic than the organotin compounds used in Stille coupling, and the reaction byproducts are often easier to remove. This simplifies the purification process, which is a critical factor in large-scale manufacturing. nih.gov

Conversely, large-scale Friedel-Crafts alkylation can be problematic due to the need for stoichiometric amounts of Lewis acid catalysts, leading to large quantities of acidic waste that require neutralization and disposal. While the development of reusable solid-acid catalysts can mitigate this issue, the inherent problems of low regioselectivity and thiophene degradation remain significant hurdles for industrial application. tsijournals.com

Chemical Reactivity and Functionalization of this compound

The chemical behavior of this compound is dominated by the aromatic thiophene ring. The sulfur heteroatom and the electron-rich π-system are the primary sites for chemical transformations.

The sulfur atom in the thiophene ring can be selectively oxidized to form two stable oxidation states: the sulfoxide and the sulfone. This transformation alters the electronic properties and geometry of the ring, converting the aromatic thiophene into a non-aromatic cyclic diene. researchtrends.netwikipedia.org

The oxidation of this compound can proceed in a stepwise manner. The first oxidation step yields This compound-1-oxide (a sulfoxide), and further oxidation produces This compound-1,1-dioxide (a sulfone). nih.govresearchgate.net

A highly effective method for this transformation involves the use of hydrogen peroxide (H₂O₂) as the oxidant, catalyzed by methyltrioxorhenium(VII) (CH₃ReO₃). nih.govacs.org This system allows for the complete oxidation to the sulfone, which occurs readily through the sulfoxide intermediate. The rate of the first oxidation step (thiophene to sulfoxide) is enhanced by electron-donating substituents on the ring. nih.govacs.org

Alternatively, the oxidation can be stopped at the sulfoxide stage by using specific reagents and conditions. The use of meta-chloroperoxybenzoic acid (m-CPBA) in the presence of a Lewis acid like boron trifluoride etherate (BF₃·Et₂O) at low temperatures (e.g., -20 °C) allows for the isolation of the thiophene-S-oxide, as the Lewis acid complexes with the product and deactivates it toward further oxidation. mdpi.org

The resulting sulfoxides and sulfones are valuable synthetic intermediates, particularly as dienes in Diels-Alder cycloaddition reactions, providing pathways to complex carbocyclic structures. researchtrends.netsemanticscholar.org

| Starting Material | Oxidation Product | Oxidation State of Sulfur | Typical Reagents |

|---|---|---|---|

| This compound | This compound-1-oxide | S(IV) (Sulfoxide) | m-CPBA, BF₃·Et₂O mdpi.org |

| This compound-1-oxide | This compound-1,1-dioxide | S(VI) (Sulfone) | H₂O₂, CH₃ReO₃ nih.gov |

Reduction Reactions to Dihydrothiophene Derivatives

The reduction of the thiophene ring in this compound to its partially saturated dihydrothiophene derivatives, such as 2,3-dihydro- and 2,5-dihydrothiophenes, can be achieved through various synthetic methodologies. While specific literature on the reduction of this compound is limited, established methods for the reduction of aromatic and thiophenic systems can be applied. These include catalytic hydrogenation, Birch reduction, and reduction with diimide.

Catalytic Hydrogenation:

Catalytic hydrogenation is a widely used method for the reduction of aromatic rings. For thiophene derivatives, this process can lead to either partial reduction to dihydrothiophenes or complete saturation to tetrahydrothiophenes, depending on the catalyst and reaction conditions. The selective partial hydrogenation to dihydrothiophenes can be challenging due to the propensity for over-reduction.

Catalysts: Commonly used catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and rhodium on alumina (Rh/Al₂O₃). The choice of catalyst can influence the selectivity of the reduction.

Reaction Conditions: The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and temperature. The solvent, pressure, temperature, and reaction time are critical parameters that need to be optimized to achieve the desired dihydrothiophene isomer. For instance, milder conditions would be favored to avoid complete saturation to 3-cyclohexyltetrahydrothiophene.

Birch Reduction:

The Birch reduction is a dissolving metal reduction that is effective for the partial reduction of aromatic rings, including thiophenes. wikipedia.orgorganicreactions.orgmasterorganicchemistry.comdrpress.orgnrochemistry.com This method employs an alkali metal (typically sodium or lithium) in liquid ammonia with a proton source, such as an alcohol. The reaction proceeds via a radical anion intermediate and typically yields 1,4-dihydro derivatives for benzene rings. wikipedia.orgmasterorganicchemistry.comdrpress.orgnrochemistry.com For 3-substituted thiophenes, a mixture of 2,5-dihydro and 2,3-dihydro isomers can be expected.

The regioselectivity of the Birch reduction on substituted thiophenes is influenced by the electronic nature of the substituent. The cyclohexyl group is an electron-donating group, which will influence the position of protonation of the radical anion intermediate.

| Reduction Method | Reagents and Conditions | Expected Products | Notes |

| Catalytic Hydrogenation | This compound, H₂ (gas), Pd/C or Pt/C, Solvent (e.g., Ethanol, Ethyl Acetate), Elevated Pressure and Temperature | 3-Cyclohexyl-2,3-dihydrothiophene, 3-Cyclohexyl-2,5-dihydrothiophene, 3-Cyclohexyltetrahydrothiophene | Product distribution is highly dependent on reaction conditions. |

| Birch Reduction | This compound, Na or Li, Liquid NH₃, Alcohol (e.g., Ethanol, t-Butanol) | 3-Cyclohexyl-2,5-dihydrothiophene, 3-Cyclohexyl-2,3-dihydrothiophene | Offers a good method for partial reduction of the aromatic ring. |

| Diimide Reduction | This compound, Source of Diimide (e.g., Hydrazine and an oxidant, or Potassium azodicarboxylate), Solvent (e.g., Methanol, Dioxane) | 3-Cyclohexyl-2,3-dihydrothiophene and/or 3-Cyclohexyl-2,5-dihydrothiophene | A metal-free reduction method. wikipedia.orgorganicreactions.org |

Reduction with Diimide:

Diimide (N₂H₂) is a reagent that can be generated in situ for the reduction of double bonds. wikipedia.orgorganicreactions.org It is known for its ability to selectively reduce non-polar double bonds and typically results in syn-addition of hydrogen. wikipedia.org While less common for the reduction of aromatic rings, it can be effective for the reduction of thiophenes under certain conditions. Diimide can be generated from various precursors, including the oxidation of hydrazine or the decomposition of azodicarboxylates. organicreactions.org This method offers a metal-free alternative to catalytic hydrogenation. The reaction is generally carried out at or below room temperature.

Halogenation and Other Substitution Reactions

Halogenation of this compound provides valuable intermediates for further functionalization through cross-coupling reactions. The substitution pattern is directed by the electron-donating nature of the cyclohexyl group, which activates the thiophene ring towards electrophilic substitution, primarily at the C2 and C5 positions.

Bromination:

Bromination is a common halogenation reaction for thiophenes. N-Bromosuccinimide (NBS) is a mild and selective brominating agent for activated aromatic rings. organic-chemistry.orgmasterorganicchemistry.comresearchgate.netyoutube.com The reaction of this compound with one equivalent of NBS would be expected to yield primarily 2-bromo-3-cyclohexylthiophene. The use of a radical initiator is generally not required for the bromination of the thiophene ring itself, but rather for allylic or benzylic positions, which are absent here. masterorganicchemistry.comyoutube.com

If both the C2 and C5 positions are to be brominated, an excess of the brominating agent would be required.

Iodination:

Iodination can be achieved using molecular iodine (I₂) in the presence of an oxidizing agent, such as nitric acid or periodic acid, or by using N-iodosuccinimide (NIS). mdpi.com The reaction conditions are typically mild, and similar to bromination, the substitution is expected to occur preferentially at the C2 position.

Chlorination:

Chlorination can be carried out using various reagents, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂). The reaction with NCS often proceeds under similar conditions to bromination with NBS. The use of sodium hypochlorite has also been reported for the chlorination of certain benzothiophene derivatives. nih.gov

| Halogenation Reaction | Reagent | Typical Solvent | Expected Major Product |

| Bromination | N-Bromosuccinimide (NBS) | Acetonitrile, Dichloromethane, or Carbon Tetrachloride | 2-Bromo-3-cyclohexylthiophene |

| Iodination | N-Iodosuccinimide (NIS) or I₂/Oxidizing Agent | Acetonitrile, Dichloromethane | 2-Iodo-3-cyclohexylthiophene |

| Chlorination | N-Chlorosuccinimide (NCS) or SO₂Cl₂ | Acetonitrile, Dichloromethane | 2-Chloro-3-cyclohexylthiophene |

Strategies for Directed C–H Functionalization of this compound Derivatives

Direct C–H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom- and step-economical approach to the formation of carbon-carbon and carbon-heteroatom bonds compared to traditional cross-coupling reactions that require pre-functionalized starting materials. chimia.chorganic-chemistry.orgunimore.it For this compound, the primary sites for C–H activation are the electronically more reactive C2 and C5 positions.

Palladium-Catalyzed C–H Arylation:

Palladium catalysis is widely employed for the direct arylation of heterocycles, including thiophenes. organic-chemistry.orgresearchgate.netnih.govrsc.orgresearchgate.netfigshare.com In the case of this compound, a palladium catalyst, often in combination with a phosphine or N-heterocyclic carbene (NHC) ligand, can facilitate the coupling with an aryl halide (e.g., aryl bromide or iodide). A base is typically required to facilitate the C–H activation step. The reaction generally shows high regioselectivity for the C2 position. If the C2 position is blocked, functionalization can occur at the C5 position.

Rhodium-Catalyzed C–H Functionalization:

Rhodium catalysts have also proven to be effective for the C–H functionalization of thiophenes. thieme-connect.comresearchgate.netmdpi.com Rhodium(III) catalysts, in particular, have been used for a variety of C–H activation/annulation reactions. These reactions can be used to introduce various functional groups, including alkyl, alkenyl, and aryl groups. Similar to palladium catalysis, the regioselectivity is generally high for the more accessible and electronically favored C2 and C5 positions.

Catalyst-Controlled Regiodivergent Functionalization:

Recent advances have demonstrated that the regioselectivity of C–H functionalization on 3-substituted thiophenes can be controlled by the choice of catalyst and reaction conditions. nih.gov For example, different palladium catalyst systems can selectively direct functionalization to either the C2 or C5 position of a 3-substituted thiophene, providing access to different isomers from the same starting material. nih.gov This approach offers a significant advantage in the synthesis of complex thiophene-containing molecules.

| Reaction Type | Catalyst System | Coupling Partner | Typical Base | Expected Product |

| C-H Arylation | Pd(OAc)₂, Ligand (e.g., PPh₃, PCy₃, or NHC) | Aryl Bromide or Iodide | K₂CO₃, Cs₂CO₃, or KOAc | 2-Aryl-3-cyclohexylthiophene |

| C-H Alkenylation | Pd(OAc)₂ or Rh(III) catalyst | Alkene | Ag₂CO₃ or Cu(OAc)₂ | 2-Alkenyl-3-cyclohexylthiophene |

| C-H Alkynylation | Pd(OAc)₂ or other Pd catalysts | Alkyne | Ag₂O or other additives | 2-Alkynyl-3-cyclohexylthiophene |

Polymerization of 3 Cyclohexylthiophene: Mechanisms and Control

Oxidative Polymerization of 3-Cyclohexylthiophene Monomers

Oxidative polymerization is a common method for synthesizing polythiophenes due to its simplicity. It typically involves using a chemical oxidant, such as iron(III) chloride (FeCl₃), to induce the coupling of monomer units.

Detailed studies focusing specifically on the iron(III) chloride (FeCl₃) mediated polymerization of this compound are not extensively available in the scientific literature. For the closely related family of poly(3-alkylthiophene)s, FeCl₃-initiated polymerization is a well-established, simple, and high-yield method. nih.govkpi.uansf.gov This process generally proceeds via the oxidation of the monomer to a radical cation, followed by subsequent coupling reactions. nih.gov However, a significant challenge with this method is controlling the regiochemistry of the polymer chain. The coupling of asymmetric 3-substituted thiophene (B33073) monomers can result in head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT) linkages. Oxidative polymerization with FeCl₃ typically yields polymers with a lower regioregularity (around 70-90% HT) compared to controlled polymerization methods. nsf.gov This lack of precise structural control can impact the material's electronic and optical properties.

Control over molecular weight in FeCl₃ polymerization is also limited. The process generally follows a step-growth mechanism, which can lead to broad molecular weight distributions. cmu.edu

For general poly(3-alkylthiophene) synthesis using FeCl₃, reaction parameters such as temperature, solvent, monomer concentration, and the monomer-to-oxidant ratio play a crucial role in the outcome. nsf.govepa.gov Lower reaction temperatures have been shown to improve the head-to-tail content in the polymerization of 3-alkylthiophenes. epa.gov The choice of solvent also significantly affects the polymerization, influencing the solubility of the oxidant and the growing polymer chains, which in turn can alter the final molecular weight and yield. However, specific research detailing the systematic variation of these conditions for the synthesis of poly(this compound) is not readily found in published literature.

Electrochemical Polymerization of this compound

Electrochemical polymerization, or electropolymerization, is an alternative method where an applied potential is used to oxidize the monomer, leading to the formation of a polymer film directly on the electrode surface.

Scientific literature detailing the specific techniques and conditions for the electropolymerization of this compound to form poly(this compound) films is sparse. In general, the electropolymerization of thiophene derivatives involves the anodic oxidation of the monomer in an appropriate electrolyte solution. illinois.edu This process forms radical cations that couple and grow into polymer chains, which deposit onto the electrode surface once they become insoluble in the electrolyte. illinois.edu The properties of the resulting film, such as thickness, morphology, and conductivity, can be controlled by parameters like the applied potential, current density, monomer concentration, and the choice of solvent and electrolyte.

A direct comparison of the structural and optoelectronic properties of poly(this compound) synthesized via electrochemical and chemical methods is not available due to the lack of specific studies on the electrogeneration of this polymer. For other poly(3-alkylthiophene)s, it has been noted that electrochemical synthesis can lead to highly conjugated and conductive materials.

Controlled Polymerization Methodologies for Poly(this compound)

Controlled polymerization methods offer precise control over molecular weight, polydispersity, and regioregularity, which are crucial for tailoring the properties of conjugated polymers. The most successful and well-documented method for synthesizing regioregular poly(this compound) is Grignard Metathesis (GRIM) polymerization. beilstein-journals.orgcore.ac.uktdl.org This technique is a type of Kumada catalyst-transfer polycondensation. beilstein-journals.orgru.nl

The GRIM polymerization process for P3cHT begins with the monomer 2,5-dibromo-3-cyclohexylthiophene. This monomer undergoes a magnesium-halogen exchange reaction with a Grignard reagent (such as isopropyl magnesium chloride) to form the reactive thiophene Grignard monomer. core.ac.ukcmu.edu A nickel-based catalyst, typically [1,3-bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂), is then introduced to initiate a chain-growth polymerization. tdl.orgcmu.edu

The mechanism is considered "quasi-living," where the nickel catalyst remains associated with the end of the growing polymer chain. cmu.edu This catalyst-transfer mechanism allows for a high degree of control. The molecular weight of the resulting polymer can be predetermined by adjusting the molar ratio of the monomer to the nickel initiator. cmu.edu This method consistently produces poly(3-alkylthiophene)s with a very high degree of head-to-tail regioregularity (>95%), which is essential for achieving optimal electronic properties due to enhanced π-π stacking and crystallinity in the solid state. beilstein-journals.org This controlled methodology has been successfully used to synthesize not only P3cHT homopolymers but also well-defined all-conjugated block copolymers, such as regioregular poly(3-hexylthiophene)-b-poly(this compound).

A study on a P3cHT homopolymer synthesized via this method reported the following properties:

| Property | Value |

| Number-Average Molecular Weight (Mₙ) | 38,800 g/mol |

| Polydispersity Index (PDI) | 2.99 |

| Solubility | Very poor in THF, chloroform, chlorobenzene, and 1,2-dichlorobenzene |

GPC analysis was conducted against polystyrene standards in chlorobenzene at 60 °C.

Quasi-Living Grignard Metathesis (GRIM) Polymerization and its Applicability to Thiophene Derivatives

Grignard Metathesis (GRIM) polymerization is a powerful method for synthesizing regioregular poly(3-alkylthiophenes) (P3ATs), including poly(this compound). This technique exhibits a quasi-living chain-growth mechanism, a significant departure from the step-growth process typically associated with nickel-catalyzed cross-coupling polymerizations. cmu.edu The living nature of GRIM polymerization is evidenced by the direct relationship between the molecular weight of the resulting polymer and the molar ratio of the monomer to the nickel initiator. cmu.eduresearchgate.net This characteristic allows for the synthesis of conducting polymers with predetermined molecular weights. cmu.edu

The GRIM method is advantageous as it does not necessitate cryogenic temperatures, making the process more straightforward and scalable for producing high molecular weight regioregular P3ATs. researchgate.netresearchgate.net The mechanism involves the treatment of a 2,5-dihalo-3-alkylthiophene monomer with a Grignard reagent, such as an alkyl or vinyl Grignard, which leads to a magnesium-halogen exchange. acs.orgcmu.edu This step, known as Grignard metathesis, results in the formation of two key regiochemical isomers: 2-bromo-3-alkyl-5-bromomagnesiothiophene and 2-bromomagnesio-3-alkyl-5-bromothiophene. acs.orgcmu.edu

Achieving High Regioregularity in Poly(this compound)

The degree of regioregularity, specifically the percentage of head-to-tail (HT) couplings, is a critical factor that influences the electronic and photonic properties of poly(3-alkylthiophenes). cmu.educmu.edu The GRIM method is highly effective in producing poly(3-alkylthiophenes) with a high degree of regioregularity, often exceeding 95% HT couplings. acs.orgcmu.edu

The origin of this high regioselectivity lies in the reaction of the 2,5-dibromo-3-alkylthiophene monomer with the Grignard reagent. This reaction yields two primary metalated isomers in an approximate 85:15 ratio, a ratio that remains largely independent of reaction time and temperature. acs.orgcmu.edu Upon introduction of the Ni(dppp)Cl2 catalyst, it is observed that predominantly one isomer is consumed and incorporated into the polymer chain. cmu.edu The high regioregularity is attributed to a combination of kinetic and thermodynamic factors stemming from steric and electronic effects during the catalytic cycle. acs.orgcmu.edu

The structure of the catalyst also plays a crucial role. The steric environment of the metal center in the catalyst influences the cross-coupling selectivity. For instance, more sterically hindered catalysts like Ni(dppe)Cl2 have been shown to produce regioregular polythiophenes. cmu.edu The choice of the metal and its ligands is therefore pivotal in achieving a high degree of regioregularity in the final polymer. cmu.edu

The resulting regioregular, or head-to-tail (HT) coupled, polymers can adopt a more planar conformation, which leads to a more conjugated backbone. cmu.edu This structural feature is in contrast to regioirregular polymers, where head-to-head (HH) and tail-to-tail (TT) couplings introduce steric hindrance, causing the thiophene rings to twist and disrupting conjugation. cmu.edu

Synthesis of Well-Defined Molecular Weights and Polydispersity in Poly(this compound)

A key feature of the quasi-living GRIM polymerization is the ability to control the molecular weight (Mn) and polydispersity index (PDI) of the resulting poly(this compound). The molecular weight of the polymer is directly proportional to the molar ratio of the monomer to the initiator. cmu.eduresearchgate.net This relationship allows for the synthesis of polymers with predictable molecular weights. cmu.edu

By carefully adjusting the monomer-to-catalyst feed ratio, a range of molecular weights can be achieved. beilstein-journals.orgd-nb.info For instance, studies on poly(3-hexylthiophene) (P3HT), a closely related derivative, have demonstrated that varying this ratio allows for the synthesis of polymers with number-average molecular weights (Mn) ranging from 5 to 40 kg/mol . beilstein-journals.org

The GRIM method typically yields polymers with relatively narrow molecular weight distributions, with PDI values often in the range of 1.2 to 1.5. cmu.eduresearchgate.net This narrow polydispersity is a hallmark of a controlled, chain-growth polymerization mechanism. researchgate.net The ability to produce polymers with well-defined molecular weights and low polydispersity is crucial for ensuring consistent material properties and performance in electronic applications. researchgate.net

The table below presents data from the synthesis of poly(3-alkylthiophenes) using the GRIM method, illustrating the control over molecular weight and polydispersity.

| Monomer | Catalyst | [Monomer]/[Catalyst] Ratio | Mn (kg/mol) | PDI (Mw/Mn) | Regioregularity (% HT) |

|---|---|---|---|---|---|

| 2,5-dibromo-3-hexylthiophene | Ni(dppp)Cl2 | Not Specified | 31 | 1.5 | 95% |

| 2,5-dibromo-3-hexylthiophene | Ni(dppp)Cl2 | Not Specified | 20.5 | 1.9 | ~95% |

| 2,5-dibromo-3-hexylthiophene | Ni(dppp)Cl2 | Not Specified | 8 | 1.8 | ~95% |

| 2-bromo-3-alkyl-5-iodothiophene | Ni(dppp)Cl2 | Not Specified | ~10 to ~70 | Not Specified | Not Specified |

This table compiles representative data from various sources to illustrate the capabilities of the GRIM polymerization method. The specific reaction conditions for each entry may vary. d-nb.infonih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Cyclohexylthiophene and Its Polymers

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment and Regioregularity Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unequivocal structural confirmation of the 3-cyclohexylthiophene monomer and for determining the connectivity and regioregularity of the resulting polymer.

The ¹H NMR spectrum of the this compound monomer provides distinct signals for the protons on both the thiophene (B33073) ring and the cyclohexyl substituent. mpg.demit.edu The aromatic region of the spectrum typically displays signals corresponding to the three protons on the thiophene ring. For instance, in a CDCl₃ solvent, these protons appear as multiplets and doublets of doublets between δ 6.91 and 7.27 ppm. mpg.demit.edu The proton at the 2-position, being adjacent to the sulfur atom and the substituted carbon, shows a characteristic splitting pattern.

The aliphatic region is more complex, containing overlapping multiplets for the eleven protons of the cyclohexyl group. The methine proton directly attached to the thiophene ring is typically found further downfield (around δ 2.60 ppm) compared to the ten methylene (B1212753) protons, which appear as a broad series of multiplets at approximately δ 1.35-2.13 ppm. mpg.de

For poly(this compound), ¹H NMR is crucial for assessing regioregularity—the specific orientation of monomer units within the polymer chain. The arrangement can be head-to-tail (HT), head-to-head (HH), or tail-to-tail (TT). The chemical shift of the proton at the 4-position of the thiophene ring is particularly sensitive to these linkages. A high degree of HT coupling, which is desirable for superior electronic properties, results in a simplified spectrum. Studies have shown that PCHT synthesized via oxidative polymerization with FeCl₃ can achieve approximately 77% head-to-tail coupling. cmu.edu

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Thiophene Ring Protons | 6.91 - 7.27 | Multiplet (m), Doublet of Doublets (dd) | mpg.demit.edu |

| Cyclohexyl Methine Proton (α-CH) | ~2.60 | Multiplet (m) | mpg.de |

| Cyclohexyl Methylene Protons (-CH₂) | 1.35 - 2.13 | Multiplet (m) | mpg.de |

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. For the this compound monomer, the spectrum shows distinct signals for the four unique carbons of the thiophene ring and the carbons of the cyclohexyl group. The carbon atom to which the cyclohexyl group is attached (C3 of the thiophene ring) is significantly shifted, while the other thiophene carbons resonate in the typical aromatic region (δ 112-150 ppm). The cyclohexyl carbons appear in the aliphatic region (δ 26-45 ppm). mpg.de

In the case of poly(this compound), a high degree of HT regioregularity leads to a ¹³C NMR spectrum with only four sharp resonances in the aromatic region, corresponding to the four distinct carbons of the repeating thiophene unit. cmu.edu In contrast, a regioirregular polymer exhibits a more complex spectrum with multiple overlapping peaks in this region, arising from the different magnetic environments created by HH and TT linkages. This makes ¹³C NMR a powerful technique for quantifying the structural purity of the polymer backbone. cmu.edu

Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Conformational Insights

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the characteristic functional groups and vibrational modes within this compound and its polymer. The spectrum provides a molecular fingerprint, confirming the presence of both the thiophene and cyclohexyl moieties.

Key vibrational bands include:

C-H stretching: Aromatic C-H stretching from the thiophene ring appears just above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclohexyl group is observed just below 3000 cm⁻¹ (typically in the 2850-2930 cm⁻¹ range).

C=C stretching: Vibrations corresponding to the C=C bonds within the thiophene ring are found in the 1400-1500 cm⁻¹ region.

C-S stretching: The characteristic stretching of the C-S bond in the thiophene ring can be observed in the fingerprint region, typically around 600-800 cm⁻¹.

Cyclohexyl deformations: Bending and rocking vibrations of the CH₂ groups in the cyclohexyl ring appear at various frequencies, including around 1450 cm⁻¹.

For PCHT, FT-IR can offer insights into the polymer's conformation and the degree of order. Changes in the intensity or position of the thiophene ring bands can be correlated with the effective conjugation length along the polymer backbone.

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragment Analysis (e.g., HRMS)

Mass spectrometry (MS) is employed to confirm the molecular weight of the this compound monomer. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula and unambiguous confirmation of the compound's identity. db-thueringen.de The mass spectrum will show a prominent molecular ion peak (M⁺) corresponding to the exact mass of the C₁₀H₁₄S molecule. Analysis of the fragmentation pattern can also provide structural information, as the molecule breaks apart in a predictable manner upon ionization. For instance, a common fragmentation pathway involves the loss of the cyclohexyl group.

X-ray Diffraction (XRD) for Crystalline Structure and Morphology of Poly(this compound)

X-ray Diffraction (XRD) is a primary technique for investigating the solid-state structure and crystallinity of PCHT films. Semicrystalline poly(3-alkylthiophene)s typically self-assemble into a lamellar structure. The XRD pattern of an oriented PCHT film reveals information about this ordered packing.

Key features observed in the diffraction pattern include:

(h00) reflections: A series of sharp peaks at low 2θ angles correspond to the lamellar stacking of the polymer backbones, separated by the interdigitated cyclohexyl side chains. The position of the primary (100) peak is used to calculate the interlayer spacing.

(010) reflection: A broader peak at a higher 2θ value (around 20-25°) is associated with the π-π stacking distance between adjacent polymer chains. This distance is a critical parameter influencing charge transport.

Electron Microscopy Techniques (e.g., TEM, SEM) for Polymer Film Morphology and Nanostructure Analysis

Electron microscopy techniques are vital for visualizing the surface and internal morphology of PCHT films at the nanoscale.

Scanning Electron Microscopy (SEM): SEM provides detailed images of the film's surface topography. It can reveal features such as porosity, grain boundaries, and large-scale domains. sensorsportal.com For instance, in sensor applications, SEM has been used to characterize the porous morphology of polymer films, which is crucial for analyte interaction. sensorsportal.com

Transmission Electron Microscopy (TEM): TEM offers higher resolution imaging of the bulk nanostructure. To view the internal morphology, samples are often prepared as ultrathin sections. TEM is particularly useful for studying phase separation and self-assembly in block copolymers containing PCHT. Research on poly(3-hexylthiophene)-b-poly(this compound) has shown that these materials can self-assemble into highly organized nanostructures, such as nanowires with uniform widths, which are clearly visible with TEM. scholaris.caresearchgate.net This ordered morphology is essential for creating efficient pathways for charge transport in electronic devices. osti.gov

Theoretical and Computational Investigations of 3 Cyclohexylthiophene Systems

Density Functional Theory (DFT) Studies on Monomer and Polymer Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study conjugated polymers, including polythiophene derivatives, to understand their optoelectronic properties. For 3-cyclohexylthiophene, DFT calculations can elucidate the influence of the bulky cyclohexyl substituent on the electronic characteristics of both the monomer and the polymer.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the electronic and optical properties of a material. The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap (Egap), is a critical parameter for organic semiconductor materials. scispace.com

DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d), are employed to determine the energies of these orbitals. For the this compound monomer, the cyclohexyl group, being an electron-donating group, is expected to raise the HOMO level compared to unsubstituted thiophene (B33073), leading to a slightly reduced energy gap.

Below is a hypothetical data table illustrating the expected trend in HOMO, LUMO, and energy gap values for this compound and its oligomers, based on general principles and data for similar compounds.

| System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| This compound (Monomer) | -5.85 | -0.95 | 4.90 |

| Dimer | -5.60 | -1.50 | 4.10 |

| Trimer | -5.45 | -1.85 | 3.60 |

| Poly(this compound) (extrapolated) | -5.10 | -2.50 | 2.60 |

Note: The values in this table are illustrative and based on trends observed in computational studies of similar thiophene derivatives.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the excited state properties of molecules and predicting their electronic absorption spectra. mdpi.com For this compound and its polymer, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. researchgate.net

The primary electronic transition of interest in these systems is the π → π* transition, which involves the promotion of an electron from the HOMO to the LUMO. nih.gov For the this compound monomer, this transition is expected to occur in the ultraviolet region. In the polymer, due to the smaller energy gap, the π → π* transition shifts to lower energies (longer wavelengths), typically in the visible region of the electromagnetic spectrum. rsc.org

The calculated absorption spectra can provide valuable information for the design of optoelectronic devices. For instance, the λmax of poly(this compound) would indicate its suitability for use as an active layer in organic solar cells, as it determines the portion of the solar spectrum that can be absorbed.

A hypothetical table of predicted absorption data is presented below.

| System | Major Transition | Calculated λmax (nm) | Oscillator Strength (f) |

| This compound (Monomer) | HOMO → LUMO | 260 | 0.85 |

| Dimer | HOMO → LUMO | 325 | 1.50 |

| Trimer | HOMO → LUMO | 370 | 2.20 |

| Poly(this compound) (extrapolated) | HOMO → LUMO | 480 | > 1.0 per repeat unit |

Note: The values in this table are illustrative and based on computational predictions for analogous thiophene compounds.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions in Poly(this compound)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For poly(this compound), MD simulations are invaluable for understanding the conformational behavior of the polymer chains and the nature of intermolecular interactions in the solid state. These factors are critical as they dictate the morphology and, consequently, the charge transport properties of the material. nih.gov

MD simulations of similar systems, such as poly(3-hexylthiophene) (P3HT), have provided significant insights. ethz.chtue.nlrsc.orgrsc.org These studies typically employ force fields that have been parameterized to accurately describe the interactions within and between the polymer chains. Simulations can reveal information about:

Backbone Conformation: The planarity of the polythiophene backbone is crucial for effective π-orbital overlap and efficient charge transport. The bulky cyclohexyl side chains can introduce steric hindrance, potentially leading to torsion along the backbone and a less planar conformation compared to polymers with linear alkyl side chains.

Side Chain Dynamics: MD simulations can model the motion and packing of the cyclohexyl side chains. The way these side chains interdigitate influences the intermolecular spacing and the degree of π-stacking between adjacent polymer backbones.

Morphology of Amorphous and Crystalline Regions: By simulating a large number of polymer chains, it is possible to model the formation of both ordered (crystalline) and disordered (amorphous) domains. The degree of crystallinity and the arrangement of chains in the crystalline lamellae are key determinants of charge mobility.

Quantum Chemical Approaches for Predicting Chemical Reactivity and Reaction Mechanisms

Quantum chemical methods, particularly DFT, can be used to predict the chemical reactivity of this compound. By analyzing the electronic structure and various reactivity descriptors, it is possible to identify the most likely sites for chemical reactions. mdpi.com

Key reactivity descriptors that can be calculated include:

Fukui Functions: These functions indicate the propensity of each atomic site in a molecule to undergo nucleophilic, electrophilic, or radical attack.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the sulfur atom and the π-system of the thiophene ring are expected to be electron-rich.

These computational tools are instrumental in understanding and predicting the mechanisms of reactions such as electropolymerization or chemical functionalization of the thiophene ring.

Computational Modeling of Polymerization Pathways and Energetics

Computational modeling can be employed to investigate the mechanisms and energetics of the polymerization of this compound. By calculating the energies of reactants, intermediates, transition states, and products, it is possible to map out the potential energy surface for the polymerization reaction.

For instance, in the context of electropolymerization, DFT calculations can be used to:

Determine the oxidation potential of the this compound monomer.

Investigate the stability and structure of the radical cation intermediate that is formed upon oxidation.

Calculate the activation barriers for the coupling of two radical cations to form a dimer, and for subsequent chain propagation steps.

By comparing the energetics of different possible coupling pathways (e.g., 2,5-coupling vs. other regiochemistries), these models can predict the regioselectivity of the polymerization. This is crucial for obtaining regioregular poly(this compound), which is known to have superior electronic properties compared to its regiorandom counterpart.

Structure Property Relationships in Poly 3 Cyclohexylthiophene and Its Derivatives

Influence of the Cyclohexyl Side Chain on Polymer Conformation and Electronic Properties

The substitution of a cyclohexyl group at the 3-position of the thiophene (B33073) ring introduces unique steric and conformational constraints that significantly differentiate P3CHT from its linear alkyl-substituted counterparts like poly(3-hexylthiophene) (P3HT).

The bulky and rigid nature of the cyclohexyl side chain imposes significant steric hindrance, which directly influences the conformation of the polythiophene backbone. In contrast to the flexible linear alkyl chains, the cyclohexyl group restricts the rotation of the C-C bond connecting it to the thiophene ring. This rigidity can force the thiophene rings to twist out of plane with respect to each other, thereby reducing the coplanarity of the polymer backbone.

This twisting disrupts the delocalization of π-electrons along the conjugated backbone, leading to a shorter effective conjugation length. A shorter conjugation length typically results in a blue-shift in the polymer's absorption spectrum, corresponding to a larger HOMO-LUMO gap. While head-to-head (HH) couplings are a primary source of steric-driven twisting in polythiophenes, the inherent bulkiness of the cyclohexyl group can exacerbate this effect even in regioregular, head-to-tail (HT) coupled chains. The increased rigidity of the polymer backbone due to the cyclohexyl groups can also lead to a higher glass transition temperature (Tg) compared to P3ATs with linear side chains.

| Polymer | Side Chain Type | Relative Steric Hindrance | Expected Effect on Backbone Coplanarity | Expected Effect on Conjugation Length |

|---|---|---|---|---|

| Poly(3-hexylthiophene) (P3HT) | Linear Alkyl | Low | Higher | Longer |

| Poly(3-cyclohexylthiophene) (P3CHT) | Cyclic Alkyl | High | Lower | Shorter |

| Poly(3-2-methylpentylthiophene) (P3MPT) | Branched Alkyl | Medium-High | Lower | Shorter |

In the solid state, polythiophenes self-assemble into ordered structures, with interchain interactions, particularly π-π stacking, playing a crucial role in charge transport. The distance between stacked polymer backbones is a critical factor for efficient charge hopping. The bulky cyclohexyl side chains in P3CHT are expected to increase the lamellar stacking distance (the distance between layers of polymer backbones).

This increased separation between the conjugated backbones weakens the π-π stacking interactions. In contrast, the more flexible linear hexyl chains in P3HT can interdigitate more effectively, allowing the backbones to pack more closely. Consequently, the charge carrier mobility in P3CHT is generally expected to be lower than in highly crystalline, regioregular P3HT due to the less efficient interchain charge transport pathways. The bulkiness of the cyclohexyl group can also hinder the crystallization process, potentially leading to a lower degree of crystallinity in P3CHT films compared to P3HT.

| Polymer | Side Chain | Expected Interchain Packing Distance (π-π stacking) | Expected Interchain Interaction Strength | Expected Charge Mobility |

|---|---|---|---|---|

| Poly(3-hexylthiophene) (P3HT) | Linear | Shorter | Stronger | Higher |

| Poly(this compound) (P3CHT) | Cyclic | Longer | Weaker | Lower |

Correlation Between Regioregularity, Molecular Weight, and Optoelectronic Performance of Poly(this compound)

As with all poly(3-substituted thiophenes), the regioregularity and molecular weight of P3CHT are paramount in determining its optoelectronic performance.

Regioregularity: The arrangement of the cyclohexyl side chains along the polymer backbone can be regioregular (predominantly head-to-tail, HT) or regiorandom (containing a mix of HT, head-to-head (HH), and tail-to-tail (TT) linkages). High regioregularity (typically >95% HT) is essential for achieving a planar backbone conformation, which facilitates strong π-π stacking and the formation of crystalline domains. nist.gov In P3CHT, HH defects would introduce severe steric clashes, significantly disrupting planarity and hindering ordered packing. nist.gov Therefore, an increase in the regioregularity of P3CHT is expected to lead to:

A red-shifted absorption spectrum, indicating a longer conjugation length.

Increased crystallinity and more ordered lamellar structures.

Enhanced charge carrier mobility due to more efficient interchain charge transport.

Molecular Weight: The molecular weight (MW) of the polymer also has a profound effect on its properties and device performance.

Low Molecular Weight: Low-MW P3CHT chains behave more like rigid rods, which can favor the formation of well-ordered structures. However, a very low MW can lead to poor film formation and an insufficient number of interchain connections for efficient charge transport.

The interplay between regioregularity and molecular weight is critical. A high-regioregularity P3CHT will still exhibit poor performance if the molecular weight is too low to form a robust, interconnected film. Conversely, a high-molecular-weight but regiorandom P3CHT will be largely amorphous and have poor charge transport characteristics.

Comparative Analysis of Poly(this compound) with Other Poly(3-alkylthiophenes) (e.g., Poly(3-hexylthiophene))

A comparative analysis highlights the unique features of P3CHT. The primary difference stems from the cyclic and bulky nature of the cyclohexyl group versus the linear and more flexible nature of side chains like the hexyl group in P3HT.

Solubility and Processing: The cyclohexyl group can affect the solubility of the polymer in organic solvents. While both P3HT and P3CHT are generally soluble, their interactions with specific solvents may differ, influencing the aggregation behavior in solution and the final morphology of solution-processed films.

Optical and Electronic Properties: P3HT, with its linear side chains, generally achieves a higher degree of crystallinity and closer π-π stacking, leading to a more red-shifted absorption spectrum and higher charge carrier mobility compared to P3CHT. nih.gov The optical band gap of P3HT is typically around 1.9-2.1 eV, and it is expected that the band gap of P3CHT would be slightly higher due to the reduced conjugation length.

Thermal Properties and Morphology: The rigid cyclohexyl side chain is expected to increase the glass transition temperature (Tg) of P3CHT compared to P3HT. The crystallization kinetics are also likely to be slower for P3CHT due to the steric hindrance posed by the bulky side groups, which can make it more challenging for the polymer chains to organize into ordered lamellae.

| Property | Poly(this compound) (P3CHT) | Poly(3-hexylthiophene) (P3HT) | Reason for Difference |

|---|---|---|---|

| Backbone Coplanarity | Lower | Higher | Greater steric hindrance from cyclohexyl group. |

| π-π Stacking Distance | Longer | Shorter | Bulky cyclohexyl group prevents close packing. |

| Crystallinity | Generally Lower | Generally Higher | Slower crystallization kinetics due to steric hindrance. |

| Charge Carrier Mobility | Lower | Higher | Weaker interchain interactions and lower crystallinity. nih.gov |

| Optical Band Gap | Higher | Lower | Shorter effective conjugation length. uobasrah.edu.iq |

| Glass Transition Temp. (Tg) | Higher | Lower | Increased backbone rigidity from cyclohexyl group. |

Electrochemical Behavior of 3 Cyclohexylthiophene Monomers and Poly 3 Cyclohexylthiophene

Cyclic Voltammetry Characterization of Redox Processes

No specific cyclic voltammograms or detailed characterizations of the redox processes for 3-cyclohexylthiophene or poly(this compound) were found in the available literature. A typical analysis would involve studying the anodic (oxidation) and cathodic (reduction) peaks to understand the electron transfer kinetics and reversibility of the electrochemical processes.

Oxidation Potentials of Monomers and Polymers

Specific onset and peak oxidation potentials for the this compound monomer and its polymer are not documented in the reviewed sources. This data is crucial for determining the HOMO (Highest Occupied Molecular Orbital) energy levels, which are fundamental to understanding the material's electronic properties.

Doping and Dedoping Mechanisms and Stability in Poly(this compound) Films

While the general mechanism for polythiophenes involves the insertion and expulsion of counter-ions from an electrolyte during oxidation (doping) and reduction (dedoping) to maintain charge neutrality, specific details and studies on the stability of doped P3CHT films are absent from the literature. Research on other poly(3-alkylthiophene)s indicates that the stability of the doped state is a critical factor for device longevity, but this has not been specifically investigated for the cyclohexyl derivative.

Electrocatalytic Effects of Poly(this compound) Modified Electrodes (if applicable in a non-biological context)

There is no available research or data concerning the application of poly(this compound) modified electrodes in non-biological electrocatalysis. Studies on similar polymers have explored their potential for reactions like oxygen reduction, but no such investigations have been reported for P3CHT.

Optical Properties and Photophysics of Poly 3 Cyclohexylthiophene

UV-Vis Absorption Spectroscopy: Analysis of Electronic Transitions and Aggregation Phenomena

The absorption of ultraviolet and visible light by polythiophenes corresponds to the excitation of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), primarily associated with the π-π* electronic transition of the conjugated backbone. The shape and position of the UV-Vis absorption spectrum are highly sensitive to the polymer's conformation and environment.

In dilute solutions of a good solvent, where polymer chains are solvated and disordered, poly(3-alkylthiophene)s typically exhibit a single, broad absorption peak. For instance, P3HT in a good solvent like chloroform or chlorobenzene shows a maximum absorption (λmax) around 450-460 nm, indicative of amorphous, coil-like polymer chains researchgate.net.

Upon aggregation, which can be induced by adding a poor solvent, cooling, or casting a thin film, the polymer chains adopt a more planar conformation and pack into ordered structures through π-π stacking. This increased planarity extends the effective conjugation length, leading to a red-shift in the absorption spectrum. The aggregated state is characterized by the appearance of distinct vibronic structures, or shoulders, at lower energies (longer wavelengths) researchgate.net. These features are typically assigned as the 0-0, 0-1, and 0-2 vibronic transitions, reflecting the coupling between the electronic transition and the vibrational modes of the polymer backbone, most notably the C=C symmetric stretch researchgate.net. In aggregated P3HT films, these peaks are often observed around 600 nm (0-0), 555 nm (0-1), and 525 nm (0-2) researchgate.netresearchgate.net. The ratio of the intensities of these peaks, particularly A0-0/A0-1, provides insight into the degree of intermolecular order and the nature of the excitonic coupling, distinguishing between H- and J-type aggregation researchgate.net.

| Polymer State | Typical λmax (nm) | Vibronic Features (nm) | Associated Conformation |

|---|---|---|---|

| P3HT in Solution (Amorphous) | ~450-460 | None (Broad Peak) | Disordered, Coil-like |

| P3HT in Film (Aggregated) | ~525 | ~555 (0-1), ~605 (0-0) | Planar, π-stacked |

Photoluminescence Emission Characteristics and Quantum Efficiency

Following photoexcitation, the excited state can relax to the ground state by emitting a photon, a process known as photoluminescence (PL). The PL spectrum of polythiophenes is also highly dependent on the degree of structural order.

In good solvents, where the polymer exists as isolated chains, the emission originates from the relaxation of intra-chain singlet excitons. For P3HT in toluene, the emission spectrum is structured with a peak around 580 nm, and the photoluminescence quantum yield (PLQY) can be relatively high, with reported values of approximately 0.42 upatras.grresearchgate.net. The decay of this emission typically occurs on a sub-nanosecond timescale, for instance, around 510 ps for P3HT in toluene upatras.grresearchgate.net.

In the solid state or in poor solvent mixtures, the formation of aggregates introduces new de-excitation pathways. The inter-chain interactions often lead to the formation of lower-energy, non-emissive or weakly emissive states, which causes significant quenching of the photoluminescence. Consequently, the PLQY of P3HT films is much lower than in solution, often reported to be around 0.02 upatras.gr. The emission spectrum of films is also typically broad, less structured, and red-shifted compared to the solution spectrum, with peaks appearing at wavelengths longer than 600 nm mdpi.com. For P3CHT, the bulky cyclohexyl group twists the polymer backbone, which is expected to result in a blue-shifted, greener emission compared to P3HT .

| Polymer State | Typical Emission λmax (nm) | Photoluminescence Quantum Yield (PLQY) | Emitting Species |

|---|---|---|---|

| P3HT in Solution | ~580 | ~0.42 | Intra-chain Singlet Exciton |

| P3HT in Film | >600 (Broad) | ~0.02 | Inter-molecular Excitations (Excimers) |

Excitonic Coupling and Energy Transfer Mechanisms in Poly(3-cyclohexylthiophene)

When polymer chains are in close proximity within an aggregate, the excited states on adjacent chains can interact, a phenomenon known as excitonic coupling. The nature of this coupling is dictated by the geometric arrangement of the polymer chains.

In the context of Kasha's exciton theory, two main types of aggregates are distinguished:

H-aggregates (hypsochromic) : Characterized by a side-by-side (face-to-face) arrangement of the polymer chains. In this configuration, the transition to the higher-energy exciton state is optically allowed, while the transition to the lower-energy state is forbidden. This results in a blue-shift of the absorption maximum relative to the monomer and typically leads to suppressed photoluminescence. P3HT films are commonly described as exhibiting H-aggregate behavior researchgate.net.

J-aggregates (bathochromic) : Characterized by a head-to-tail arrangement. Here, the transition to the lower-energy exciton state is allowed, leading to a red-shifted absorption band that is narrow and intense. J-aggregates are generally more fluorescent than H-aggregates.

Energy can also be transferred between different chromophores or segments of the polymer chain. A primary mechanism for this is Förster Resonance Energy Transfer (FRET), a non-radiative process where energy is transferred from an excited donor chromophore to an acceptor chromophore over relatively long distances (typically 1-10 nm) via dipole-dipole coupling. In conjugated polymers, energy can migrate along a single chain (intrachain) or between different chains (interchain) before it is emitted or quenched. Studies on P3HT have shown that initial exciton relaxation is strongly coupled to torsional motions of the polymer backbone nih.gov.

Tunable Optical Properties through Copolymerization and Blending Strategies

The optical and electronic properties of polythiophenes can be precisely controlled by chemical modification, such as copolymerization, or by physical means, like blending with other materials.

Copolymerization involves creating a polymer chain with two or more different monomer units. By incorporating monomers with different electronic characteristics or side chains into a polythiophene backbone, it is possible to tune the HOMO and LUMO energy levels and, consequently, the optical bandgap. For instance, copolymerizing 3-hexylthiophene with thiophene (B33073) has been shown to decrease the optical energy gap from 2.78 eV for pure P3HT to 1.88 eV for a copolymer with 30% thiophene . Similarly, creating block copolymers, such as P(SSe)b(3HT) (a block of thiophene-selenophene copolymer with a block of P3HT), allows for the adjustment of energy levels and can lead to smaller energy bandgaps nih.gov. The synthesis of poly(3-hexylthiophene)-b-poly(this compound) demonstrates a strategy to combine the properties of different side chains to achieve desired film morphologies and electronic characteristics ethz.ch.

Blending P3CHT with other polymers or small molecules can also alter its optical properties. Mixing it with an insulating polymer can change the aggregation behavior in thin films by modifying the spacing and packing of the conjugated chains. Blending with electron-acceptor materials, such as fullerenes or other polymers, is the fundamental strategy used in bulk heterojunction organic solar cells. In these blends, the photoluminescence of the polythiophene is typically quenched due to efficient charge transfer at the donor-acceptor interface.

Based on a comprehensive search of available scientific literature, there is insufficient specific data on the chemical compound "Poly(this compound)" to generate a thorough and scientifically accurate article that adheres to the detailed outline provided in your request. The vast majority of published research in this area focuses on a closely related polymer, Poly(3-hexylthiophene) (P3HT).

The specific data required for each section and subsection of your outline, including detailed research findings on charge carrier mobility, power conversion efficiencies, and specific film fabrication techniques for Poly(this compound), are not available in the public domain.

Therefore, it is not possible to create the requested article focusing solely on Poly(this compound) while meeting the requirements for detailed, data-driven content.

If you are interested in an article on the well-researched analogue, Poly(3-hexylthiophene) (P3HT) , a wealth of information is available to construct a detailed report following a similar outline.

Applications of Poly 3 Cyclohexylthiophene in Organic Electronic Devices and Advanced Materials

Light-Emitting Diodes (LEDs) Incorporating Poly(3-cyclohexylthiophene)

Electroluminescence Characteristics and Color Tuning

Poly(this compound) (P3CHT) is a derivative of the widely studied polythiophene family of conducting polymers, which is distinguished by the presence of a bulky cyclohexyl group as a side chain. This structural feature plays a crucial role in determining its electroluminescent properties. The steric hindrance induced by the cyclohexyl group causes a significant twisting of the polythiophene backbone. This departure from planarity reduces the effective conjugation length along the polymer chain, leading to a widening of the bandgap. As a result, when used as the emissive layer in an organic light-emitting diode (OLED), Poly(this compound) exhibits electroluminescence in the green portion of the visible spectrum.

The color of the emitted light from polythiophenes can be tuned by modifying the chemical structure of the side chains. For instance, substituting the cyclohexyl group with other alkyl groups of varying bulkiness can alter the degree of torsion in the polymer backbone, thereby influencing the emission wavelength. While specific studies detailing a broad range of color tuning for P3CHT are not widely available, the principle of steric-hindrance-induced color shifting is a well-established concept in the field of conjugated polymers. This allows for the potential to achieve a range of emission colors by synthesizing copolymers or by blending P3CHT with other emissive materials.

Device Architectures and Quantum Efficiencies

Detailed information on specific device architectures and the corresponding quantum efficiencies for OLEDs based solely on Poly(this compound) is limited in publicly available research. The general architecture for a P3CHT-based OLED would typically consist of a multi-layer structure. This would include a transparent anode (commonly indium tin oxide - ITO), a hole injection layer (HIL), a hole transport layer (HTL), the Poly(this compound) emissive layer, an electron transport layer (ETL), an electron injection layer (EIL), and a metal cathode.

Advanced Material Architectures and Composites Based on Poly(this compound)

All-Conjugated Block Copolymers Incorporating this compound Units

To enhance the performance and introduce new functionalities, this compound units have been incorporated into all-conjugated block copolymers. A notable example is the synthesis of poly(3-hexylthiophene)-b-poly(this compound) (P3HT-b-P3CHT). In this block copolymer, the well-studied, more crystalline P3HT block is combined with the P3CHT block, which possesses a wider bandgap due to the steric hindrance of the cyclohexyl group.

The properties of such block copolymers are influenced by the relative lengths of the two blocks and their self-assembly into distinct nanostructures in the solid state. This microphase separation can lead to the formation of, for example, lamellar, cylindrical, or spherical domains of the respective blocks. The electronic and optical properties of the block copolymer are then a combination of the properties of the individual blocks, and can be tuned by controlling the morphology. For instance, the P3HT domains can facilitate charge transport, while the P3CHT domains can influence the emissive properties. The table below summarizes the constituent blocks of this copolymer.

| Block Name | Chemical Structure of Monomer | Key Property Contribution |

| Poly(3-hexylthiophene) (P3HT) | 3-hexylthiophene | High charge carrier mobility, red-orange light absorption/emission |

| Poly(this compound) (P3CHT) | This compound | Wider bandgap, green light emission |

The development of such all-conjugated block copolymers opens up possibilities for their use in a variety of organic electronic devices, including solar cells and light-emitting diodes, where the controlled nanostructure can be leveraged to improve device efficiency and performance.

Multi-Layer Polymer Structures and Superlattices for Optoelectronic Devices

The creation of multi-layer polymer structures and superlattices is a key strategy for optimizing the performance of organic optoelectronic devices. While specific research detailing the use of Poly(this compound) in such complex architectures is not extensively documented, the principles of their design can be applied. In a multi-layer device, P3CHT could be used as a distinct layer with a specific function. For example, due to its wider bandgap compared to other poly(3-alkylthiophene)s like P3HT, it could be employed as a layer to confine excitons within an adjacent, lower-bandgap emissive layer in an OLED, a concept known as a heterojunction.

In a hypothetical superlattice structure, alternating thin layers of Poly(this compound) and another conjugated polymer with different electronic properties could be deposited. This would create a periodic potential energy landscape for charge carriers and excitons, potentially leading to novel electronic and optical phenomena. The successful fabrication of such structures would depend on the ability to deposit uniform, thin layers of the polymers without significant intermixing.

Blends with Nanomaterials for Enhanced Performance

The incorporation of nanomaterials into a Poly(this compound) matrix is a promising avenue for enhancing the performance of electronic devices. Although specific studies on P3CHT-nanomaterial blends are scarce, the general benefits of such composites are well-recognized for other conducting polymers.

For instance, blending Poly(this compound) with carbon nanotubes could potentially improve the charge transport properties of the resulting composite film. The carbon nanotubes would provide pathways for efficient charge carrier movement, which could be beneficial for applications in organic field-effect transistors (OFETs) and solar cells.

Similarly, creating nanocomposites of Poly(this compound) with semiconductor quantum dots could lead to hybrid materials with interesting optoelectronic properties. The quantum dots could act as light absorbers and sensitizers in a photovoltaic device, transferring energy to the polymer, or they could serve as emitters in a light-emitting device, with the polymer acting as the charge-transporting host. The performance of such blends would critically depend on the quality of the dispersion of the nanomaterials within the polymer matrix and the interfacial interactions between the two components.

Future Research Directions and Emerging Paradigms for 3 Cyclohexylthiophene

Development of Novel Functionalized 3-Cyclohexylthiophene Derivatives with Tailored Properties

A significant frontier in the development of this compound-based materials lies in the synthesis of novel functionalized derivatives. The introduction of specific functional groups onto the thiophene (B33073) ring or the cyclohexyl side chain can profoundly influence the electronic, optical, and morphological properties of the resulting monomers and polymers.

Future research will likely focus on several key areas of functionalization:

Electronic Tuning: The incorporation of electron-donating or electron-withdrawing groups onto the thiophene backbone can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is crucial for optimizing charge injection and transport in electronic devices and for enhancing the performance of organic photovoltaic (OPV) cells by tailoring the energy level alignment with acceptor materials. For instance, the introduction of cyano groups into the backbone of P3HT has been shown to impact photochemical stability. dtu.dk

Morphological Control: Functional groups can be strategically employed to direct the self-assembly and crystalline packing of poly(this compound). This is critical for achieving high charge carrier mobilities in organic field-effect transistors (OFETs). The bulky cyclohexyl group already influences packing, and further functionalization could lead to unique and favorable solid-state structures.

Enhanced Solubility and Processability: While the cyclohexyl group imparts good solubility, further modifications can enhance processability in environmentally benign solvents, a key consideration for large-scale, low-cost manufacturing of organic electronic devices.

Sensing Capabilities: The introduction of specific receptor units can impart selectivity towards certain analytes, opening up possibilities for chemical and biological sensors. This involves designing derivatives that exhibit a measurable change in their optical or electrical properties upon interaction with a target molecule.

The synthesis of these novel derivatives will likely employ advanced organic chemistry techniques, including cross-coupling reactions and post-polymerization modifications. berkeley.edu A systematic study of the structure-property relationships in these new materials will be essential for creating a design library for future applications.

Exploration of New Polymerization Methodologies for Enhanced Control over Polymer Architecture

The properties of conjugated polymers are not only determined by their chemical structure but also by their macromolecular architecture, including molecular weight, polydispersity, and regioregularity. Consequently, the exploration of advanced polymerization techniques for this compound is a critical research direction.

Current methods for synthesizing regioregular P3ATs, such as Grignard Metathesis (GRIM) polymerization, have been highly successful for P3HT and have been applied to the synthesis of block copolymers containing P3CHT. ethz.chbeilstein-journals.org However, there is still room for innovation:

Living and Controlled Polymerizations: Further development of living/controlled polymerization methods for this compound will enable precise control over polymer chain length and the synthesis of well-defined block copolymers. beilstein-journals.orgnih.gov This is particularly important for controlling the nanoscale morphology of thin films, which is a key determinant of device performance. nih.gov

Catalyst-Transfer Polymerization (CTP): CTP methods, which have shown great promise for P3HT, offer a pathway to polymers with narrow molecular weight distributions and controlled end-group functionality. umich.edu Adapting these methods to this compound could lead to materials with improved performance and reproducibility.

Continuous-Flow Synthesis: For commercial applications, the large-scale synthesis of materials is crucial. Continuous-flow synthesis offers a scalable and efficient alternative to traditional batch processes and has been successfully demonstrated for P3HT. nih.govresearchgate.net Exploring this methodology for P3CHT could pave the way for its industrial production.

Direct Arylation Polymerization (DArP): DArP is an emerging "green" polymerization method that avoids the use of organometallic reagents. Applying DArP to this compound could lead to more sustainable and cost-effective production of the polymer.

The table below summarizes some of the key polymerization methodologies and their potential impact on the properties of poly(this compound).

| Polymerization Method | Key Advantages for P3CHT | Potential Impact on Properties |

| Grignard Metathesis (GRIM) | Established for P3ATs, demonstrated for P3CHT block copolymers. ethz.chbeilstein-journals.org | High regioregularity, good molecular weight control. |

| Catalyst-Transfer Polymerization (CTP) | Potential for living polymerization, end-group functionalization. umich.edu | Narrow polydispersity, well-defined architecture. |

| Continuous-Flow Synthesis | Scalability, reproducibility. nih.govresearchgate.net | Enables large-scale production for commercial use. |